molecular formula C16H18ClN3O4S B13211685 Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13211685
M. Wt: 383.9 g/mol
InChI Key: XTQIVNLCKYLLPP-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a benzyl group, a chlorosulfonyl group, and a carboxylate group

Preparation Methods

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorosulfonyl group: This step involves the reaction of the intermediate with chlorosulfonyl chloride in the presence of a base.

    Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction where the benzyl group is introduced to the intermediate compound.

    Final modifications: Additional steps may be required to introduce the carboxylate group and to purify the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.

Chemical Reactions Analysis

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activities or the modification of protein functions. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H18ClN3O4S/c1-12-14(11-25(17,22)23)20-8-7-19(9-15(20)18-12)16(21)24-10-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3

InChI Key

XTQIVNLCKYLLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

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